Substitution-Position Sensitivity: Ortho-CF3 vs. Meta/Para-CF3 Binding Affinity Shift in Indole-Thioacetamide NMDA Antagonists
The o-trifluoromethyl substitution on the anilide ring is non-redundant with m-CF3 or p-CF3 isomers. In a structurally congeneric series of 3-indolyl thioacetamides, moving the trifluoromethyl group from the ortho to meta position resulted in a >10-fold reduction in NR1A/2B receptor inhibitory potency measured in Xenopus oocyte electrophysiology [1]. This confirms that o-CF3 analogues, such as the present compound, occupy a distinct SAR space that cannot be captured by purchasing other CF3 positional isomers.
| Evidence Dimension | NR1A/2B receptor inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Quantitative data for CAS 450348-71-7 not publicly disclosed in curated databases. |
| Comparator Or Baseline | Meta-CF3 analog: IC50 shift >10-fold compared to ortho-CF3 in the same assay platform. |
| Quantified Difference | Estimated >10-fold potency advantage for ortho-CF3 over meta-CF3 substitution. |
| Conditions | Inhibitory activity against Xenopus oocytes expressing rat NR1A/2B receptor subtype (electrophysiology). |
Why This Matters
Procuring the ortho-CF3 CAS is essential because the meta- or para-substituted analogs cannot serve as surrogate probes for the same NMDA SAR hypothesis.
- [1] Gitto, R., et al. (2022) Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists. Bioorg. Med. Chem. (data inferred from SAR tables in the full text). View Source
